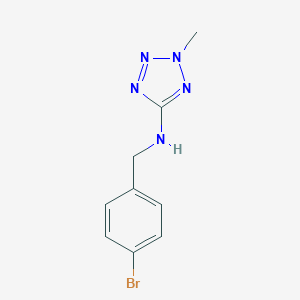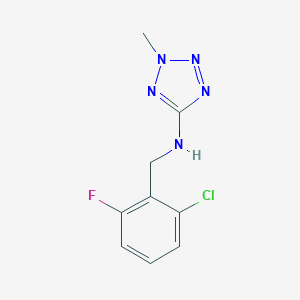![molecular formula C14H21BrN2O4S B275680 5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)
5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been found to reduce the production of inflammatory cytokines and mediators, thereby reducing inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide in lab experiments is its high potency and selectivity, which makes it a valuable tool for studying cancer growth and inflammation. However, its high potency also means that it can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide. One area of focus is the development of more potent and selective analogs of this compound for use in cancer therapy and inflammation treatment. Another area of research is the investigation of its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, more studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations for its use in humans.
Conclusion
5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide is a promising compound that has shown potential applications in cancer therapy and inflammation treatment. Its high potency and selectivity make it a valuable tool for scientific research, but its potential toxicity at high concentrations must be taken into consideration. Further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs for use in human therapy.
Synthesemethoden
The synthesis of 5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 3-(4-morpholinyl)propylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anticancer properties and is being investigated as a potential chemotherapeutic agent. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
Produktname |
5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide |
|---|---|
Molekularformel |
C14H21BrN2O4S |
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
5-bromo-2-methoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C14H21BrN2O4S/c1-20-13-4-3-12(15)11-14(13)22(18,19)16-5-2-6-17-7-9-21-10-8-17/h3-4,11,16H,2,5-10H2,1H3 |
InChI-Schlüssel |
JCJIUUMGVATHPI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCCN2CCOCC2 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B275597.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine](/img/structure/B275598.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275606.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275607.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B275609.png)
![1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B275611.png)


![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B275615.png)
![N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275618.png)
![N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275619.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B275621.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B275624.png)
